

Technical Guide: Lesinurad API vs. Impurity C (5-Hydroxy Analog)

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Compound of Interest

Compound Name:	Lesinurad Impurity C
CAS No.:	1038366-57-2
Cat. No.:	B601860

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Executive Summary

Lesinurad (Zurampic) is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter. During its synthesis and storage, a critical degradation product and process impurity, designated as Impurity C (CAS 1384208-36-9), can form.

This impurity represents the 5-hydroxy desbromo analog of the API. Chemically, it exists in tautomeric equilibrium between the 5-hydroxy-triazole and the 5-oxo-triazolone forms. Distinguishing this impurity is critical due to its enhanced polarity, distinct UV absorption profile, and potential formation via hydrolytic instability of the carbon-bromine (C-Br) bond in the triazole ring.

Chemical Identity & Structural Divergence

The fundamental difference lies in the substituent at the 5-position of the 1,2,4-triazole ring. Lesinurad possesses a bromine atom, essential for its pharmacological potency and lipophilicity. Impurity C replaces this bromine with a hydroxyl group, which tautomerizes to a ketone (oxo) group, significantly altering the physicochemical properties.

Comparative Physicochemical Profile[1]

Feature	Lesinurad (API)	Impurity C (5-Hydroxy Analog)
Chemical Name	2-[[5-bromo-4-(4-cyclopropyl)naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid	2-[[4-(4-cyclopropyl)naphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid
CAS Number	878672-00-5	1384208-36-9
Formula	C ₁₇ H ₁₄ BrN ₃ O ₂ S	C ₁₇ H ₁₅ N ₃ O ₃ S
Molecular Weight	404.28 g/mol	341.39 g/mol
Key Substituent	-Br (Bromine)	-OH / =O (Hydroxy/Keto)
Electronic Effect	Electron-withdrawing, Lipophilic	Electron-donating (OH), Polar
HPLC Elution	Late eluting (Hydrophobic)	Early eluting (More Polar)

Structural Tautomerism of Impurity C

Impurity C is not static; it undergoes lactam-lactim tautomerism. In solution, the 5-oxo (triazolone) form is often thermodynamically favored over the 5-hydroxy form, which impacts its binding affinity and solubility profile compared to the fixed aromatic system of the brominated API.

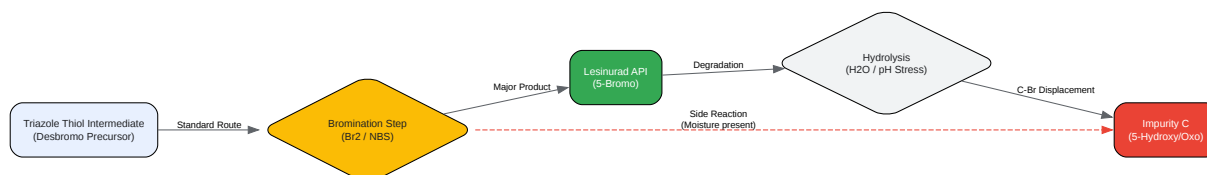
Mechanistic Origins: Synthesis & Degradation

Lesinurad is typically synthesized via the bromination of a triazole-thiol intermediate. Impurity C arises through two primary pathways:

- **Nucleophilic Aromatic Substitution (Process Impurity):** During the bromination step, if water is present, the bromine radical or cation can be displaced by a hydroxyl group.
- **Hydrolytic Degradation (Stability):** The C-Br bond on the electron-deficient triazole ring is susceptible to hydrolysis under acidic or basic stress conditions, converting the API directly into Impurity C.

Pathway Visualization

The following diagram illustrates the synthetic divergence where Impurity C is generated.



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Figure 1: Synthetic pathway showing the divergence of Impurity C via side-reaction or degradation.

Analytical Strategy & Detection

Distinguishing Impurity C from the API requires a validated HPLC or UPLC method. Due to the loss of the heavy bromine atom and the introduction of oxygen, the mass spectrometry (MS) and UV signatures differ significantly.

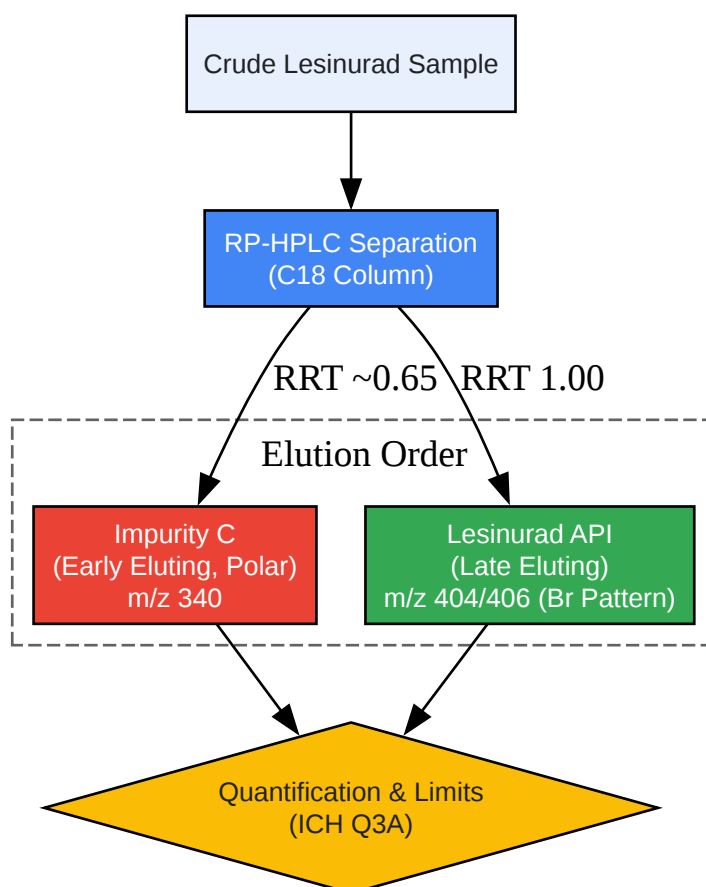
Chromatographic Behavior (Reverse Phase)

- Stationary Phase: C18 columns are standard.
- Mobile Phase: Gradient of Ammonium Formate/Formic Acid (Aq) and Acetonitrile.
- Retention Time (RT): Impurity C is significantly more polar due to the hydroxyl/keto group and the loss of the lipophilic bromine.
 - Relative Retention Time (RRT): If Lesinurad elutes at 1.0, Impurity C typically elutes at ~0.6 - 0.7, appearing as a front-running impurity.

Mass Spectrometry (LC-MS) Identification

- Lesinurad: Shows a characteristic doublet isotopic pattern (1:1 ratio) for ^{79}Br and ^{81}Br at m/z 404/406 (negative mode).
- Impurity C: Shows a single peak at m/z 340 (negative mode, $[\text{M}-\text{H}]^-$). The absence of the bromine isotopic signature is the definitive confirmation.

Analytical Workflow Diagram



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Figure 2: Analytical workflow for separating and identifying Impurity C based on polarity and mass spectral signature.

Control Strategy

To maintain Impurity C below the ICH qualification threshold (typically <0.15%), the following control parameters are essential:

- **Moisture Control:** The bromination reaction must be conducted under strictly anhydrous conditions to prevent competitive hydroxylation.
- **pH Management:** Avoid prolonged exposure of the API to strong alkaline conditions during workup, which accelerates the hydrolysis of the C-Br bond.
- **Purification:** Impurity C is much more soluble in aqueous bases than the API. A pH-controlled wash (using sodium bicarbonate) can effectively partition the more acidic/polar Impurity C into the aqueous phase, leaving the purified API in the organic layer.

References

- **Chemical Identity:** Lesinurad Impurity 5 (Impurity C) Reference Standard. Synonyms: 2-[[4-(4-cyclopropyl)naphthalen-1-yl]-5-hydroxy-4H-1,2,4-triazol-3-yl]thio]acetic acid.[1][2] CAS 1384208-36-9.[1][2]
- **Synthesis & Impurities:** Development of an effective synthetic route of Lesinurad. Discusses triazole intermediates and halogenation challenges.
- **Pharmacology & Structure:** Lesinurad (Zurampic) Prescribing Information. U.S. Food and Drug Administration.[3]
- **Impurity Profiling:** Lesinurad Impurity Standards and Metabolites. Lists Impurity C (Hydroxy) and Impurity A (Desbromo).

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Sources

- 1. tlcstandards.com [tlcstandards.com]

- [2. Lesinurad Impurity 5 Disodium Salt - SRIRAMCHEM \[sriramchem.com\]](#)
- [3. accessdata.fda.gov \[accessdata.fda.gov\]](#)
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